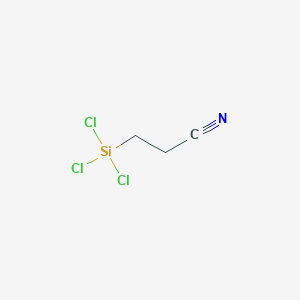
Diethylphosphoramidous dichloride
Overview
Description
Diethylphosphoramidous dichloride is an organophosphorus compound with the molecular formula C4H10Cl2NP. It is a clear, colorless to pale yellow liquid that is highly reactive and moisture-sensitive. This compound is primarily used as a reagent in the preparation of diethylaminophosphine-metal complexes and various phosphines, phosphoramidites, and for the phosphitylation of alcohols .
Mechanism of Action
Target of Action
Diethylphosphoramidous dichloride, also known as Dichloro(diethylamino)phosphine or N-dichlorophosphanyl-N-ethylethanamine, is primarily used as a reagent for the preparation of diethylaminophosphine-metal complexes . It is also used in the phosphitylation of alcohols . Thus, its primary targets are metal ions and alcohol groups in various compounds.
Mode of Action
The compound interacts with its targets through a process known as phosphitylation. In this process, the phosphorus atom in the this compound molecule forms a bond with the oxygen atom in the alcohol group of another molecule, resulting in the formation of a phosphite ester . This reaction is commonly used in the synthesis of various organic compounds.
Result of Action
The primary result of the action of this compound is the formation of diethylaminophosphine-metal complexes and phosphite esters . These compounds have various applications in the field of organic synthesis.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water can cause it to react and produce toxic gases . It is also reactive with oxidizing agents, bases, and active metals . Therefore, it should be stored in a cool, dry place and handled with care .
Biochemical Analysis
Biochemical Properties
Diethylphosphoramidous dichloride plays a significant role in biochemical reactions, particularly in the preparation of diethylaminophosphine-metal complexes. These complexes are crucial in various catalytic processes, including cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . The compound interacts with enzymes and proteins that facilitate these reactions, acting as a ligand that binds to metal centers, thereby enhancing the catalytic activity. The nature of these interactions involves the coordination of the phosphorus atom in this compound with the metal ions, forming stable complexes that are essential for the catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored in a cool, dry place to maintain its stability . Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phosphorylation and enzyme regulation. The compound interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from proteins. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the phosphorylation of key metabolic enzymes by this compound can alter their activity, leading to changes in the rates of metabolic reactions and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound may bind to transport proteins that carry it across cell membranes, allowing it to reach its target sites within the cell. The distribution of the compound can affect its activity and function, as it needs to be localized to specific areas to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can phosphorylate enzymes and regulate metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylphosphoramidous dichloride can be synthesized through the reaction of diethylamine with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis, which can lead to the formation of unwanted by-products. The general reaction is as follows:
PCl3+2C2H5NH2→(C2H5)2NPCl2+2HCl
Industrial Production Methods
In industrial settings, the production of dichloro(diethylamino)phosphine involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reagents and the product. The process is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethylphosphoramidous dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidites and phosphines.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under anhydrous conditions to form phosphoramidites.
Amines: Reacts with amines to form phosphines.
Oxidizing Agents: Reacts with oxidizing agents to form phosphine oxides.
Major Products Formed
Phosphoramidites: Formed from the reaction with alcohols.
Phosphines: Formed from the reaction with amines.
Phosphine Oxides: Formed from oxidation reactions
Scientific Research Applications
Diethylphosphoramidous dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphines and phosphoramidites.
Biology: Employed in the modification of biomolecules through phosphitylation reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Diethylphosphoramidous dichloride: Similar in structure and reactivity, used in similar applications.
Dimethylphosphoramidous dichloride: Another related compound with similar reactivity but different alkyl groups.
Chloromethylphosphonic dichloride: Similar in reactivity but with different substituents on the phosphorus atom.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of diethylamino groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
N-dichlorophosphanyl-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEMCEULJQTJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369830 | |
| Record name | Dichloro(diethylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-08-5 | |
| Record name | Dichloro(diethylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylphosphoramidous dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the use of dichloro(diethylamino)phosphine preferred over other phosphorus halides in certain cyclotriphosphazene syntheses?
A1: While the abstracts don't explicitly state a preference, they highlight a key difference in reactivity. When reacting with 1,3-dimethylimidazolium-2-carboxylate, dichloro(diethylamino)phosphine yields the mono-imidazolium chlorophosphine [], unlike diphenylphosphorus chloride, which forms the bis-imidazolium phosphine []. This suggests that the diethylamino group influences the reaction pathway, potentially due to electronic or steric effects. Further research is needed to fully understand these effects and optimize synthetic strategies for specific cyclotriphosphazene targets.
Q2: What synthetic challenges arise when incorporating heteroatoms into cyclotriphosphazenes, and how does dichloro(diethylamino)phosphine help overcome them?
A2: According to the research, synthesizing cyclotriphosphazenes with heteroatom substituents requires access to heteroarylphosphinamides []. The abstract mentions that a general method was developed using dichloro(diethylamino)phosphine or diethylphosphoramidic dichloride as starting materials to access these crucial precursors. This implies that the reactivity of dichloro(diethylamino)phosphine is advantageous in reactions with heteroaryl groups, facilitating the synthesis of previously inaccessible or challenging-to-obtain cyclotriphosphazenes with diverse structural features.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
